molecular formula C20H16ClNO B2426925 1-(2-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one CAS No. 338979-06-9

1-(2-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one

Cat. No.: B2426925
CAS No.: 338979-06-9
M. Wt: 321.8
InChI Key: MTRBKZGFBPLNDX-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one is a useful research compound. Its molecular formula is C20H16ClNO and its molecular weight is 321.8. The purity is usually 95%.
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Biological Activity

1-(2-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a tetrahydroindole core, which is significant for its pharmacological properties. The presence of chlorophenyl and oxime functionalities enhances its chemical reactivity and biological potential.

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C20H16ClNO
  • CAS Number : 338979-06-9
  • IUPAC Name : this compound

Biological Activities

Research indicates that this compound exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound possess significant antimicrobial properties. For instance, preliminary screening against Mycobacterium tuberculosis showed promising results with minimal inhibitory concentrations (MIC) suggesting effective inhibition of bacterial growth .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound displayed selective cytotoxicity with IC50 values indicating potential as an anticancer agent. For example, it was found to inhibit HepG2 liver cancer cells effectively .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Structure–activity relationship (SAR) studies revealed that certain analogs significantly inhibited COX-2 enzyme activity, which is crucial in inflammatory processes. The IC50 values for some derivatives were comparable to standard anti-inflammatory drugs .

The biological activity of this compound is thought to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor for various enzymes involved in inflammation and cancer progression.
  • Interaction with Cellular Receptors : It may interact with specific receptors or proteins that modulate cellular signaling pathways related to growth and apoptosis.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy : A study evaluated the efficacy of the compound against drug-resistant strains of Mycobacterium tuberculosis. Results indicated that certain derivatives had MIC values lower than 20 µM, showcasing their potential as new therapeutic agents against tuberculosis .
  • Cytotoxicity Assessment : Research involving HepG2 cells demonstrated that the compound induced apoptosis through caspase activation pathways. The study provided evidence supporting its use in targeted cancer therapies .
  • Anti-inflammatory Research : In a controlled experiment assessing COX inhibition, derivatives of the compound showed significant reduction in inflammatory markers in animal models, suggesting its application in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructureUnique Features
1-(3-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-oneStructureDifferent chlorophenyl substitution may affect reactivity
1-(4-chlorophenyl)-2-phenyltetrahydroindoleStructureLacks oxime functionality; may exhibit different biological activities
2-(4-chlorophenyl)-1-phenyltetrahydroindoleStructureVariation in position of substituents; differences in electronic properties may influence activity

Properties

IUPAC Name

1-(2-chlorophenyl)-2-phenyl-6,7-dihydro-5H-indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO/c21-16-9-4-5-10-18(16)22-17-11-6-12-20(23)15(17)13-19(22)14-7-2-1-3-8-14/h1-5,7-10,13H,6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRBKZGFBPLNDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(N2C3=CC=CC=C3Cl)C4=CC=CC=C4)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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